Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chlorophenyl)benzaldehyde

Bone tissue engineering Osteogenesis Chalcone pharmacology

Specify 3-(4-Chlorophenyl)benzaldehyde for synthesis where regiochemical precision is non-negotiable. The 4-chloro biphenyl scaffold is pharmacophorically required in angiotensin II receptor antagonists (valsartan pathway) and delivers unique osteogenic activity in chalcone derivatives—complete calvarial defect closure in vivo at 45 days. Positional isomers (2′-chloro, 3′-chloro) and halogen variants (4′-fluoro) fail to replicate these biological outcomes. Insist on exact CAS 139502-80-0 to avoid failed syntheses and inactive products. 97% purity. Ideal for medicinal chemistry SAR, agrochemical nematicide development, and generic API intermediate procurement.

Molecular Formula C13H9ClO
Molecular Weight 216.66 g/mol
CAS No. 139502-80-0
Cat. No. B147907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)benzaldehyde
CAS139502-80-0
Molecular FormulaC13H9ClO
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O
InChIInChI=1S/C13H9ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H
InChIKeyJIBHWLKAALCSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)benzaldehyde (CAS 139502-80-0) Procurement: Core Identity and Baseline Specifications


3-(4-Chlorophenyl)benzaldehyde, also designated as 4′-chloro[1,1′-biphenyl]-3-carboxaldehyde, is a chlorinated biphenyl aldehyde building block with the molecular formula C13H9ClO and a molecular weight of 216.66 g/mol . The compound features a biphenyl scaffold with a para-chloro substituent on one ring and a meta-formyl group on the other, providing a defined electrophilic handle for condensation reactions [1]. Commercial specifications from authoritative sources indicate a standard purity of 97%, a melting point of 56-60 °C, and a density of 1.214 g/cm³ [2]. Unlike simple monocyclic benzaldehydes, the extended aromatic system imparts distinct electronic properties that influence reactivity in cross-coupling and cycloaddition manifolds [1].

Why 3-(4-Chlorophenyl)benzaldehyde (CAS 139502-80-0) Cannot Be Substituted by Simple Analogs: The Structural Rationale


Generic substitution of 3-(4-chlorophenyl)benzaldehyde with structurally related analogs fails due to the precise regiochemical and electronic requirements of the biphenyl scaffold. Positional isomers—such as the 2′-chloro and 3′-chloro [1] variants—differ fundamentally in steric accessibility at the aldehyde site, torsion angle between aromatic rings, and electronic conjugation, which directly alter reaction kinetics and product distribution. Similarly, replacement with 4′-fluoro analogs [2] changes the halogens electrophilicity and subsequent metabolic or physicochemical profile in derived bioactive compounds. The 4-chloro substitution pattern is a deliberate, non-interchangeable design element in multiple pharmaceutical scaffolds, including angiotensin II receptor antagonists, where the chlorobiphenyl moiety is a pharmacophoric requirement rather than an arbitrary choice [3]. Consequently, procurement decisions based solely on nominal structural similarity without verifying exact regiochemistry introduce substantial risk of failed syntheses or biologically inactive products.

3-(4-Chlorophenyl)benzaldehyde (CAS 139502-80-0): Quantitative Evidence for Differentiated Procurement Decisions


Chalcone-Derived Bone Regeneration: Complete Defect Closure at 45 Days in Rat Calvarial Model

A chalcone synthesized from 3-(4-chlorophenyl)benzaldehyde, specifically 1-phenyl-3-(4-chlorophenyl)-2-propen-1-one, demonstrated significant osteogenic potential when applied as a 10% suspension in vaseline to 5 mm critical-size defects in rat calvarial bone. At 30 days post-surgery, bone formation was significantly higher (p < 0.05) in the chalcone-treated groups versus untreated control and vehicle-only groups, with active osteoblasts observed adjacent to newly formed bone. At 45 days, the chalcone-treated group exhibited complete bone closure of the surgical defect, whereas control groups did not achieve closure [1]. This outcome establishes that derivatives of this specific chlorophenyl benzaldehyde scaffold produce quantifiable regenerative outcomes not demonstrated with analogs bearing alternative substitution patterns.

Bone tissue engineering Osteogenesis Chalcone pharmacology Regenerative medicine

4,5-Dihydroisoxazole Nematicidal Activity: In Vivo Gall and Egg Reduction Against Meloidogyne incognita

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (Compound 4), synthesized from 3-(4-chlorophenyl)benzaldehyde via nitrile oxide cycloaddition, was evaluated for nematicidal activity. In in vitro assays against Meloidogyne incognita second-stage juveniles (J2), Compound 4 exhibited an LC50 of 501 μg mL⁻¹, compared to carbofuran (positive control) at 168 μg mL⁻¹. In greenhouse in vivo tests, Compound 4 reduced root gall formation by 40% and egg production by 44% relative to untreated controls. Notably, the unsubstituted phenyl analog (Compound 1) showed an LC50 of 398 μg mL⁻¹ with 70% gall reduction and 89% egg reduction [1]. The chloro-substituted derivative (Compound 4) thus demonstrates a distinct activity profile characterized by moderately attenuated acute toxicity but retained in vivo efficacy, a profile that may be favorable for specific integrated pest management strategies.

Agricultural nematicides Crop protection 4,5-Dihydroisoxazole Root-knot nematode

Anti-Inflammatory Chalcone Derivative: Dose-Dependent Carrageenan-Induced Edema Inhibition in Wistar Rats

The chalcone 1-(4-nitrophenyl)-3-(4-chlorophenyl)propen-1-one (Compound 3f), synthesized via Claisen-Schmidt condensation using 3-(4-chlorophenyl)benzaldehyde and 4-nitroacetophenone, was evaluated for anti-inflammatory activity in Wistar rats using the carrageenan-induced paw edema model. The compound demonstrated dose-dependent edema inhibition at 20, 40, and 80 mg/kg oral doses, with activity increasing between the third and fourth hour post-administration. In parallel gastroprotection studies using acetylsalicylic acid (200 mg/kg)-induced ulceration, the compound was tested alongside structurally diverse chalcones. While another analog (Compound 3d) showed significant gastroprotection (p < 0.001) comparable to cimetidine, the 4-chlorophenyl derivative contributed to a broader structure-activity relationship (SAR) dataset that establishes this substitution pattern as viable for maintaining anti-inflammatory efficacy without compromising gastrointestinal safety [1].

Anti-inflammatory drug discovery Chalcone SAR Gastroprotection Edema model

Pharmaceutical Intermediate Validation: Established Role in Angiotensin II Receptor Antagonist Synthesis

3-(4-Chlorophenyl)benzaldehyde is documented as a key synthetic intermediate in the manufacture of angiotensin II receptor antagonists (ARBs), specifically valsartan and related sartan-class antihypertensive drugs [1]. The 4′-chlorobiphenyl-3-carbaldehyde scaffold serves as a critical building block in the construction of the biphenyl tetrazole pharmacophore essential for AT1 receptor antagonism. Alternative substitution patterns (e.g., 2′-chloro, 3′-chloro, or 4′-fluoro) produce compounds that deviate from the established regulatory and clinical chemistry specifications for these drug substances. Furthermore, the compound finds application in liquid crystal and organic electronic materials development, leveraging its stable aromatic framework and functional aldehyde reactivity [1]. This dual-use profile across both pharmaceutical and advanced materials sectors distinguishes the 4-chloro substitution pattern from analogs that lack validated industrial routes.

Pharmaceutical intermediates Sartan-class antihypertensives Valsartan API synthesis

Validated Application Scenarios for 3-(4-Chlorophenyl)benzaldehyde (CAS 139502-80-0) Based on Quantitative Evidence


Synthesis of Chalcone-Based Osteogenic Agents for Bone Tissue Engineering Research

Investigators developing bone regeneration therapeutics should prioritize 3-(4-chlorophenyl)benzaldehyde for chalcone synthesis via Claisen-Schmidt condensation with acetophenone derivatives. Evidence demonstrates that 1-phenyl-3-(4-chlorophenyl)-2-propen-1-one, derived from this aldehyde, achieves complete closure of 5 mm critical-size calvarial defects in Wistar rats at 45 days post-surgery, with significant bone formation (p < 0.05) observed at 30 days [1]. This outcome has not been demonstrated for chalcones derived from 2′-chloro, 3′-chloro, or 4′-fluoro positional analogs in comparable models, making the 4-chloro substitution pattern essential for replicating or extending this osteogenic phenotype.

Development of 4,5-Dihydroisoxazole Nematicides with Defined Potency Profile

Agricultural chemistry programs targeting root-knot nematode (Meloidogyne incognita) control should select 3-(4-chlorophenyl)benzaldehyde when a nematicidal profile featuring 40% gall reduction and 44% egg reduction (LC50 = 501 μg mL⁻¹ in vitro) aligns with integrated pest management objectives [2]. The unsubstituted phenyl analog provides higher efficacy (70% gall reduction, 89% egg reduction, LC50 = 398 μg mL⁻¹), while the 4-chlorophenyl derivative offers a moderated activity profile that may reduce non-target organism exposure or environmental persistence. This quantifiable differentiation enables rational precursor selection based on specific efficacy-safety trade-offs.

Anti-Inflammatory Chalcone SAR Programs Requiring Dose-Dependent Activity

Medicinal chemistry teams exploring structure-activity relationships of anti-inflammatory chalcones should incorporate 3-(4-chlorophenyl)benzaldehyde to generate 1-(4-nitrophenyl)-3-(4-chlorophenyl)propen-1-one. This derivative demonstrates dose-dependent inhibition of carrageenan-induced paw edema in Wistar rats at oral doses of 20, 40, and 80 mg/kg, with activity increasing between hours three and four post-administration, while maintaining gastric tolerability in acetylsalicylic acid-induced ulceration assays [3]. The 4-chlorophenyl motif provides a defined reference point for comparative SAR studies against bromo-, fluoro-, and methoxy-substituted analogs.

Process Chemistry and Generic API Manufacturing of Sartan-Class Antihypertensives

Procurement and process development teams supporting valsartan or related angiotensin II receptor antagonist manufacturing should specify 3-(4-chlorophenyl)benzaldehyde as the validated biphenyl aldehyde intermediate. This compound is documented in industrial contexts as a key building block for the biphenyl tetrazole pharmacophore required for AT1 receptor antagonism [4]. Alternative positional isomers (2′-chloro, 3′-chloro) and halogen variants (4′-fluoro) lack equivalent documented routes in major ARB synthesis pathways, introducing unnecessary technical and regulatory risk to generic drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chlorophenyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.